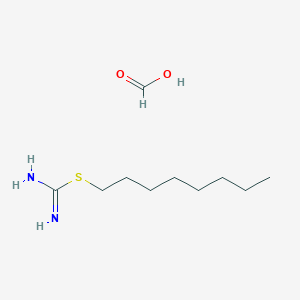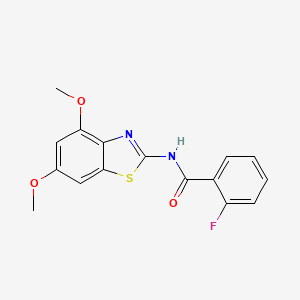
9-Phenanthrylamine, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Phenanthrylamine, hydrochloride, also known as phenanthren-9-amine hydrochloride, is a derivative of phenanthrene. Phenanthrene is a polycyclic aromatic hydrocarbon composed of three fused benzene rings. This compound is known for its applications in organic synthesis and material chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the primary methods for synthesizing 9-Phenanthrylamine involves the reaction of 9-bromophenanthrene with sodamide in liquid ammonia. This reaction yields 9-Phenanthrylamine in high yield . The reaction conditions include maintaining a low temperature and using liquid ammonia as the solvent.
Industrial Production Methods
Industrial production of 9-Phenanthrylamine, hydrochloride typically involves large-scale synthesis using phenanthrene as the starting material. The process includes bromination of phenanthrene followed by amination to produce 9-Phenanthrylamine. The final step involves converting 9-Phenanthrylamine to its hydrochloride salt by reacting it with hydrochloric acid .
Chemical Reactions Analysis
Types of Reactions
9-Phenanthrylamine, hydrochloride undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form phenanthrenequinone derivatives.
Reduction: It can be reduced to form dihydrophenanthrene derivatives.
Substitution: It can undergo electrophilic substitution reactions, such as nitration and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic reagents like nitric acid and sulfuric acid are used under controlled conditions.
Major Products Formed
Oxidation: Phenanthrenequinone derivatives.
Reduction: Dihydrophenanthrene derivatives.
Substitution: Nitro and sulfonated phenanthrene derivatives.
Scientific Research Applications
9-Phenanthrylamine, hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is used in the study of biological pathways and interactions.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 9-Phenanthrylamine, hydrochloride involves its interaction with molecular targets such as enzymes and receptors. It can inhibit or activate specific pathways, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
- 9-Aminophenanthrene
- 9-Hydroxyphenanthrene
- 9-Anthraldehyde oxime
Uniqueness
9-Phenanthrylamine, hydrochloride is unique due to its specific structure and reactivity. It has distinct chemical properties that make it suitable for specific applications in organic synthesis and material chemistry. Compared to similar compounds, it offers unique reactivity and selectivity in various chemical reactions .
Properties
CAS No. |
5328-67-6 |
|---|---|
Molecular Formula |
C14H12ClN |
Molecular Weight |
229.70 g/mol |
IUPAC Name |
phenanthren-9-amine;hydrochloride |
InChI |
InChI=1S/C14H11N.ClH/c15-14-9-10-5-1-2-6-11(10)12-7-3-4-8-13(12)14;/h1-9H,15H2;1H |
InChI Key |
KKPVZLDGGWXPQU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C3=CC=CC=C23)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





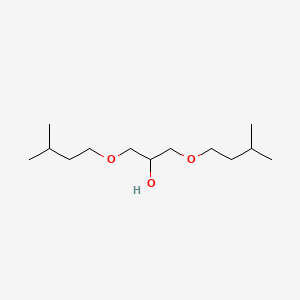
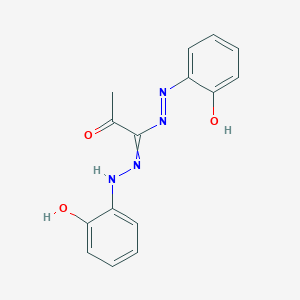

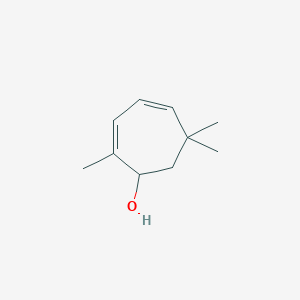
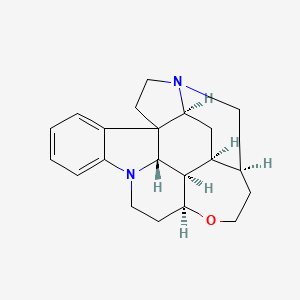
![1-[3-(2,5-Dichlorophenyl)sulfanylpropyl]piperazine](/img/structure/B14743776.png)
![[1-(Dibutylamino)-1-oxopropan-2-yl] acetate](/img/structure/B14743777.png)
![7,8,9-Trioxabicyclo[4.2.1]nonane](/img/structure/B14743790.png)
